(2S)-1-amino-3-methoxypropan-2-ol
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Overview
Description
(2S)-1-amino-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-methoxypropan-2-ol typically involves the reaction of an appropriate precursor with a methoxy group and an amino group. One common method is the reduction of a corresponding nitro compound or the reductive amination of a carbonyl compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-amino-3-methoxypropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-amino-3-methoxypropan-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-catalyzed reactions involving amino alcohols.
Medicine
In medicine, this compound derivatives may have potential therapeutic applications. For example, they could be explored as candidates for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (2S)-1-amino-3-methoxypropan-2-ol exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-methoxybutanoic acid
- (1R,2S)-2-amino-1,2-diphenylethanol
- (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid
Uniqueness
What sets (2S)-1-amino-3-methoxypropan-2-ol apart from similar compounds is its specific structural arrangement and the presence of both an amino and a methoxy group. This combination of functional groups provides unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2S)-1-amino-3-methoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSWHVZEQHESIJ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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